molecular formula C18H28N2O4S B6796357 N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide

N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide

Cat. No.: B6796357
M. Wt: 368.5 g/mol
InChI Key: XDQXZDLFHSKAAO-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring, a methoxyphenyl group, and a morpholine sulfonamide moiety, making it a unique structure for studying chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-18(2)13-20(8-9-24-18)25(21,22)19(3)16-10-15(11-16)14-6-5-7-17(12-14)23-4/h5-7,12,15-16H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQXZDLFHSKAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)S(=O)(=O)N(C)C2CC(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include organometallic catalysts, sulfonyl chlorides, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide
  • N-[3-(4-methoxyphenyl)cyclobutyl]-N,2,2-trimethylmorpholine-4-sulfonamide
  • N-[3-(3-methoxyphenyl)cyclobutyl]-N,2,2-dimethylmorpholine-4-sulfonamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclobutyl ring and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.

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